molecular formula C9H20N2 B1517481 N-Cyclopentyl-N,N'-dimethylethane-1,2-diamine CAS No. 938459-03-1

N-Cyclopentyl-N,N'-dimethylethane-1,2-diamine

Cat. No. B1517481
M. Wt: 156.27 g/mol
InChI Key: AHNPSXMOXGQMPF-UHFFFAOYSA-N
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Description

“N-Cyclopentyl-N,N’-dimethylethane-1,2-diamine” is a chemical compound with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H20N2/c1-10-7-8-11(2)9-5-3-4-6-9/h9-10H,3-8H2,1-2H3 . This indicates that the compound contains a cyclopentyl group and two dimethylamine groups attached to an ethane-1,2-diamine backbone.


Physical And Chemical Properties Analysis

“N-Cyclopentyl-N,N’-dimethylethane-1,2-diamine” is a liquid at room temperature . The compound has a molecular weight of 156.27 g/mol .

Scientific Research Applications

Catalysis in Organic Synthesis

A commercially available 1,2-diamine serves as an effective ligand for metal-catalyzed cross-couplings of unactivated alkyl electrophiles at room temperature. This includes Ni/trans-N,N'-dimethyl-1,2-cyclohexanediamine providing a method for alkyl−alkyl Suzuki reactions of unactivated secondary alkyl halides with alkylboranes, a significant advancement over previous methods requiring elevated temperatures and limited to aryl- and vinylboron reagents (Saito & Fu, 2007).

Advanced Materials Synthesis

N,N'-Dimethylethane-1,2-diamine has been utilized in the synthesis of macrocyclic aramides, demonstrating a new class of N-substituted para-oriented cyclic aromatic amide (cycloaramid) oligomers. This diamine was key in producing high-yield cyclic oligomers through condensation with terephthaloyl chloride, offering a novel route to high molecular weight linear polymers from new cycloaramides (Memeger et al., 1993).

Analytical Chemistry

The study of intramolecular methyl migration in protonated forms of N,N'-dimethylethane-1,2-diamine was carried out using tandem mass spectrometry. This research provides insight into the mechanisms of SN2 methyl migration, revealing high-energy inversion and retention mechanisms that depend on the distance between nitrogen atoms in the diamine, contributing to our understanding of the behavior of these molecules under protonated conditions (Zhang, Yao, & Guo, 2008).

CO2 Capture Technologies

N1,N2-Dimethylethane-1,2-diamine (DMEDA) has been investigated as a new and potential diamine absorbent for CO2 capture. Research into its equilibrium solubility, kinetics, and reaction with CO2 has highlighted its effectiveness, showcasing the substance's potential in environmental applications (Zheng et al., 2020).

Ligand Synthesis for Metal Complexes

The synthesis of chiral c(2)-symmetric diamino-bisoxazoline ligands using N,N'-dimethylethane-1,2-diamine demonstrates its application in creating tetradentate chiral N(4) ligands. These ligands, upon reaction with metal halides like MnCl(2) and FeCl(2), form complexes that have been studied as catalysts for enantioselective epoxidation, indicating the importance of N,N'-dimethylethane-1,2-diamine in the development of chiral catalysts (Guillemot, Neuburger, & Pfaltz, 2007).

Safety And Hazards

The specific safety and hazard information for this compound is not available in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

properties

IUPAC Name

N'-cyclopentyl-N,N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-10-7-8-11(2)9-5-3-4-6-9/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNPSXMOXGQMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN(C)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701244133
Record name N1-Cyclopentyl-N1,N2-dimethyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701244133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopentyl-N,N'-dimethylethane-1,2-diamine

CAS RN

938459-03-1
Record name N1-Cyclopentyl-N1,N2-dimethyl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938459-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-Cyclopentyl-N1,N2-dimethyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701244133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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